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Compound of Interest

Compound Name: 1H-Indazol-3-ol

Cat. No.: B177101

For researchers, scientists, and drug development professionals, the precise structural
elucidation of heterocyclic compounds is a critical aspect of successful research and
development. Indazole and its derivatives are significant scaffolds in medicinal chemistry,
primarily existing in two tautomeric forms: 1H-indazole and 2H-indazole. These isomers exhibit
distinct physicochemical and pharmacological properties, making their accurate differentiation
essential. This guide provides a comprehensive comparison of the spectroscopic
characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed
methodologies, to facilitate their unambiguous identification.

Indazole, a bicyclic heteroaromatic compound, consists of a benzene ring fused to a pyrazole
ring. The position of the proton on the nitrogen atom of the pyrazole ring gives rise to its
tautomerism. The thermodynamically more stable tautomer is 1H-indazole, which is the
predominant form. However, synthetic routes to indazole derivatives can often yield mixtures of
both N-1 and N-2 substituted isomers. Spectroscopic technigues, particularly Nuclear Magnetic
Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for
distinguishing between these two isomeric forms.

Spectroscopic Data Comparison

The key to differentiating 1H- and 2H-indazole lies in the distinct electronic environments of
their respective structures, which are reflected in their spectroscopic data.

'H NMR Spectroscopy
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In *H NMR spectra, the chemical shifts of the protons, particularly the N-H proton and the
protons on the pyrazole ring, are highly informative.
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(Representative)
The presence of a
broad N-H signal at a
downfield chemical
N-H ~13.40 (s, broad) -

shift is characteristic
of unsubstituted 1H-

indazoles.

The H-3 proton in 2H-

indazoles is typically
H-3 ~8.10 (s) ~8.4 (s) more deshielded and

appears at a higher

chemical shift.

Aromatic protons in

the 2H-isomer can

H-4 ~7.77 (d) ~7.7 (d) show slight variations
in their chemical
shifts.

H-5 ~7.40 (m) ~7.3-7.5 (m)

H-6 ~7.18 (m) ~7.0-7.2 (m)

H-7 ~7.51 (d) ~7.6-7.8 (m)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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